molecular formula C7H13NO3 B2395151 N-alpha-Formyl-D-leucine CAS No. 44978-39-4

N-alpha-Formyl-D-leucine

Cat. No.: B2395151
CAS No.: 44978-39-4
M. Wt: 159.185
InChI Key: HFBHOAHFRNLZGN-ZCFIWIBFSA-N
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Description

Significance of Non-Canonical Amino Acid Derivatives in Modern Chemical Biology

Non-canonical amino acids (ncAAs), also referred to as unnatural amino acids (UAAs), are amino acids that are not among the 20 standard proteinogenic amino acids. encyclopedia.pub Their integration into peptides and proteins is a powerful strategy in chemical biology and drug discovery. nih.govscispace.com The introduction of ncAAs allows for the fine-tuning of the physicochemical properties of molecules, such as stability, selectivity, and bioactivity. scispace.com

Researchers utilize ncAAs to create peptides and proteins with enhanced characteristics. acs.org For example, incorporating ncAAs can increase a peptide's resistance to degradation by proteases, extend its half-life in the body, and improve its ability to penetrate cell membranes. biosynth.comiris-biotech.de These modifications are crucial for transforming native peptides into viable drug candidates. acs.org The diverse functional groups available on ncAAs—such as ketones, azides, or alkynes—also provide chemical handles for further modifications, like attaching fluorescent probes or cross-linking agents to study protein structure and function. encyclopedia.pubmdpi.com The growing use of ncAAs is evident in the number of FDA-approved drugs that contain these unique building blocks, highlighting their transformative impact on medicinal chemistry. acs.orgbiosynth.com

Stereochemical Considerations and the Distinct Roles of D-Amino Acids in Biological Systems and Synthetic Chemistry

Stereochemistry, the three-dimensional arrangement of atoms in molecules, is a fundamental concept in chemistry and biology. longdom.orgnih.gov Most amino acids exist as one of two mirror-image forms, or enantiomers, designated as L- (levo) and D- (dextro). numberanalytics.comjpt.com While L-amino acids are the predominant building blocks of proteins in virtually all living organisms, D-amino acids, once considered rare, are now known to have significant and distinct biological roles. nih.govthieme-connect.com

D-amino acids are found in the peptidoglycan layer of bacterial cell walls, providing structural integrity and resistance to standard proteases that are specific for L-amino acids. numberanalytics.comthieme-connect.comfrontiersin.org This inherent resistance to enzymatic degradation is a highly desirable trait in drug design. jpt.combiopharmaspec.com Incorporating D-amino acids into therapeutic peptides can significantly enhance their stability and bioavailability, making them more effective as drugs. jpt.combiopharmaspec.com In synthetic chemistry, the use of D-amino acids allows for the creation of peptide isomers (such as retro-inverso peptides) with unique structures and functions that can mimic or antagonize the activity of their natural L-counterparts. nih.gov The ability of biological systems to distinguish between L- and D-enantiomers is critical; this stereospecificity means that the two forms of a chiral drug can have vastly different biological activities. nih.govresearchgate.net

Overview of N-Formylated Amino Acids: Natural Occurrence, Biosynthesis, and Synthetic Utility

N-formylated amino acids are derivatives where a formyl group (–CHO) is attached to the alpha-amino group. google.com The most well-known example is N-formylmethionine (fMet), which plays a crucial role in initiating protein synthesis in bacteria. wikipedia.orgtandfonline.com In bacteria, an enzyme called methionyl-tRNA formyltransferase catalyzes the transfer of a formyl group to methionine that is attached to a specific initiator tRNA. wikipedia.orgtandfonline.com This fMet-tRNA is then recognized by the ribosome to start translation. wikipedia.org While the N-terminal fMet is often removed from the mature protein, its presence on peptides released by bacteria acts as a powerful signal to the innate immune system of higher organisms, indicating a bacterial infection. wikipedia.org

The biosynthesis of other N-formylated compounds, such as those found in the sugar components of bacterial lipopolysaccharides, also involves specific N-formyltransferase enzymes that use N10-formyltetrahydrofolate as the formyl group donor. nih.gov In synthetic chemistry, N-formylation is a valuable technique for protecting the amino group of an amino acid during peptide synthesis. google.comgoogle.comacs.org Various methods have been developed for the N-formylation of amino acids and their esters, using reagents like formamide (B127407) or employing peroxide-mediated coupling with α-keto acids. google.comchemrxiv.orgchemrxiv.org These N-formylated amino acids, including N-alpha-Formyl-D-leucine, serve as important intermediates in the synthesis of peptides and other complex organic molecules. google.comchemrxiv.org

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R)-2-formamido-4-methylpentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO3/c1-5(2)3-6(7(10)11)8-4-9/h4-6H,3H2,1-2H3,(H,8,9)(H,10,11)/t6-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFBHOAHFRNLZGN-ZCFIWIBFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)O)NC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@H](C(=O)O)NC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for N Alpha Formyl D Leucine and Its Analogues

Chemoenzymatic and Biocatalytic Synthesis Approaches for Enantiopure N-Formyl Amino Acids

Biocatalysis offers a highly selective and environmentally conscious route to enantiopure N-formyl amino acids. By leveraging the intrinsic stereoselectivity of enzymes, researchers can resolve racemic mixtures or perform asymmetric transformations with high efficiency.

Dynamic kinetic resolution (DKR) is a powerful technique that combines the enantioselective transformation of one enantiomer from a racemic mixture with the in-situ racemization of the remaining, undesired enantiomer. This allows for a theoretical yield of 100% for the desired enantiomerically pure product. In the context of N-formyl-α-amino acids, DKR typically involves an enzyme that selectively acts on one enantiomer (e.g., the L-enantiomer) and a racemase that continuously converts the other enantiomer (e.g., the D-enantiomer) back into the racemic mixture.

A notable DKR system involves the use of an N-succinyl-amino acid racemase (NSAR) coupled with a stereospecific L-N-carbamoylase. researchgate.netresearchgate.net While originally named for their activity on N-acetyl and N-succinyl derivatives, NSARs have been found to be more efficient in racemizing N-formyl-amino acids. researchgate.netnih.gov This makes them highly suitable for DKR processes aimed at producing L-amino acids from racemic N-formyl-amino acids. The NSAR from Geobacillus kaustophilus CECT4264, for instance, has been effectively used in such systems. researchgate.netresearchgate.net The process involves the racemization of the N-formyl-amino acid by NSAR, while an L-selective enzyme, like L-N-carbamoylase, hydrolyzes the N-formyl group of the L-enantiomer, yielding the free L-amino acid and leaving the N-formyl-D-amino acid. nih.gov This approach has been successfully applied to produce various optically pure L-amino acids. nih.govresearchgate.net

Another strategy involves the DKR of N-acylated aromatic aminonitriles. Spontaneous racemization of these compounds at a pH of 8 allows for the preferential enzymatic hydrolysis of one enantiomer by a nitrilase, yielding N-acylamino acids with high enantiomeric excess (up to 99% ee). researchgate.net This method provides a promising route for the synthesis of D-N-formyl-phenylglycine. researchgate.net

Enzymatic deracemization is a process that converts a racemate into a single, pure enantiomer. researchgate.net This can be achieved through various strategies, including enantioselective hydrolysis. In this approach, a racemic mixture of a derivatized amino acid, such as N-formyl-DL-leucine, is subjected to an enzyme that selectively hydrolyzes one enantiomer, leaving the other enantiomer untouched.

For example, the "Amidase Process" utilizes stereoselective D-aminopeptidases or L-amidases to resolve racemic α-amino acid amides. frontiersin.org A more direct approach for N-formyl amino acids involves the use of acylases. The classic "Acylase Process" traditionally used N-acetylated amino acids, but research has shown that N-formyl derivatives can be superior substrates. nih.gov A bienzymatic system using an N-succinylamino acid racemase (GkNSAAR) and a stereospecific L-N-carbamoylase (BsLcar) has been developed for the dynamic kinetic resolution of racemic N-formyl- and N-carbamoyl-amino acids. researchgate.net This system demonstrates high efficiency in producing optically pure L-amino acids. researchgate.netnih.govresearchgate.net

The process can be optimized for either the D- or L-amino acid. For instance, to produce D-leucine, a racemic mixture of an N-acyl-D,L-leucine ester can be treated with a proteolytic enzyme that selectively hydrolyzes the L-ester, leaving the N-acyl-D-leucine ester, which can then be isolated and deprotected. google.com

The combination of N-succinylamino acid racemases (NSARs) and L-carbamoylases has proven to be a particularly effective tandem for the production of optically pure L-amino acids from racemic N-formyl derivatives. researchgate.net NSARs, which belong to the enolase superfamily, were initially studied for their role in the "Acylase Process" involving N-acetylated amino acids. researchgate.netnih.gov However, subsequent characterization revealed a higher preference and efficiency for N-formyl-amino acid substrates. nih.gov

The NSAR from Geobacillus kaustophilus (GkNSAAR) and the L-carbamoylase from Geobacillus stearothermophilus (BsLcar) form a robust bienzymatic system. researchgate.netnih.gov GkNSAAR efficiently racemizes the N-formyl-amino acid, ensuring a continuous supply of the L-enantiomer for the highly enantioselective BsLcar, which then hydrolyzes the L-N-formyl-amino acid to the corresponding L-amino acid. nih.govresearchgate.net This system, termed the "Amidohydrolase Process," has a broad substrate spectrum, converting both aromatic and aliphatic substrates with high yields (>95%). researchgate.net

Key characteristics of this bienzymatic system include:

Optimal Conditions : The optimal pH for the combined biocatalyst is 8.0. The optimal temperature range is 45-55 °C for N-formyl substrates. researchgate.net

Cofactor Requirement : The activity of the system is dependent on the presence of Co²⁺ ions. nih.govresearchgate.net

Substrate Preference : The system shows the fastest conversion rates with N-formyl-amino acids, followed by N-carbamoyl- and N-acetyl-amino acids. researchgate.net

Stability and Reusability : Immobilization of these enzymes on solid supports has been shown to improve their thermal and storage stability, allowing for repeated use over multiple reaction cycles. nih.gov

The data below summarizes the efficiency of the BsLcar/GkNSAAR system for producing various L-amino acids from their racemic N-formyl derivatives.

Substrate (rac-N-formyl)ProductTime for Total Conversion
L-Aminobutyric acidL-ABA< 2 h
L-NorleucineL-Norleucine< 2 h
L-NorvalineL-Norvaline< 2 h
L-HomophenylalanineL-Hphe< 2 h
L-Aminobutyric acid (500 mM)L-ABA85 h

Table adapted from research findings on the Amidohydrolase Process. frontiersin.org

This chemoenzymatic approach represents a significant advancement in the sustainable production of enantiomerically pure amino acids.

Chemical Synthesis Techniques for N-Formylation of Amino Acids and Peptides

While biocatalytic methods offer high selectivity, chemical synthesis remains a vital and versatile approach for the N-formylation of amino acids like D-leucine. Various reagents and conditions have been developed to achieve this transformation efficiently.

The direct formylation of the amino group in D-leucine and its esters can be accomplished using several methods. A classic and widely used reagent is acetic formic anhydride , often generated in situ from formic acid and acetic anhydride. google.comnih.gov This method has been used since the 1930s for protecting amino groups during peptide synthesis and has been applied to a wide range of amino acids, typically yielding the N-formyl product in good yields. nih.gov For example, the synthesis of the tripeptide N-Formyl-Met-Leu-Phe has been achieved using this reagent after solid-phase synthesis. researchgate.net

Another common approach involves the use of formic acid in combination with a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC). nih.govnih.gov This method is effective for formylating amino acid esters with minimal racemization. nih.gov A procedure using formic acid with Dean-Stark apparatus in toluene (B28343) has also been reported to give N-formyl-L-leucine methyl ester without racemization. scispace.com

Formamide (B127407) itself can also serve as a formylating agent, particularly when heated with the amino acid. google.com A patented process describes reacting an amino acid with an excess of formamide at temperatures between 50°C and 120°C to produce the N-formylated product. google.com However, yields can be variable. google.com

More recent developments include peroxide-mediated decarboxylative C-N coupling with α-keto acids, which has been applied to the N-formylation of leucine (B10760876) ester derivatives. chemrxiv.org

The table below summarizes various chemical methods for N-formylation.

Formylating Agent/SystemSubstrate ExampleKey Features
Formic Acid / Acetic AnhydrideAmino AcidsWidely used, good yields (78-90%). nih.gov
Formic Acid / DCCAmino Acid EstersHigh yields, minimal racemization. nih.govnih.gov
Formic Acid / Toluene (Dean-Stark)Leucine methyl esterNo racemization, excellent yields. scispace.com
FormamideAmino AcidsSimple, direct method, but yields can be inconsistent. google.comgoogle.com

In line with the principles of green chemistry, efforts have been made to develop more sustainable methods for N-formylation. mdpi.comnih.govunivpancasila.ac.id These approaches aim to reduce the use of hazardous reagents, minimize waste, and employ milder reaction conditions.

One such method utilizes tetraethylorthosilicate (TEOS) as a low-cost and environmentally benign reagent to facilitate the N-formylation of amino acid esters using formic acid. This system operates under mild conditions, which is crucial for preserving the stereochemical integrity of sensitive substrates. researchgate.net

Another green approach involves the use of a catalytic amount of molecular iodine under solvent-free conditions. organic-chemistry.org This method is applicable to a wide variety of amines, including α-amino acid esters, which can be converted to their N-formyl derivatives without epimerization. organic-chemistry.org The reaction proceeds efficiently at 70°C with formic acid, offering high selectivity and avoiding the toxic and costly reagents associated with traditional methods. organic-chemistry.org

The use of dimethyl carbonate (DMC) in an acid-assisted system represents another novel and sustainable route. This method is noted for its high efficiency, selectivity, and the absence of racemization, making it a promising green alternative for modifying amino acids. rsc.org Additionally, simple and catalyst-free protocols have been developed, such as using imidazole (B134444) in warm DMF, which serves as both a catalyst and a formyl source precursor. nih.gov Water has also been explored as a green solvent for multi-component reactions that include an N-formylation step. researchgate.net

Integration of N-alpha-Formyl-D-leucine into Solid-Phase Peptide Synthesis Strategies

The incorporation of N-formylated amino acids, such as this compound, into peptides via Solid-Phase Peptide Synthesis (SPPS) presents a unique set of challenges primarily due to the lability of the N-terminal formyl group. nih.gov This group can be susceptible to cleavage under the standard deprotection conditions used in the two major SPPS strategies: the acid-labile tert-butyloxycarbonyl (Boc) strategy and the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) strategy. nih.govpeptide.com Specifically, the formyl group can be partially or fully removed during the final resin cleavage and side-chain deprotection steps, which often involve strong acids (like trifluoroacetic acid in Boc-SPPS) or basic conditions for deprotection in Fmoc-SPPS. nih.govresearchgate.net To overcome these stability issues, several specialized methods have been developed to successfully integrate N-formylated residues into synthetic peptides.

One effective approach is on-resin formylation , performed after the completion of peptide chain elongation. researchgate.net In this method, the peptide is assembled on the solid support using standard Fmoc-SPPS. asm.org After the final D-leucine residue is coupled and its N-terminal Fmoc group is removed, the formylation reaction is carried out directly on the resin-bound peptide. researchgate.net This ensures that the formyl group is not exposed to the repeated basic treatments (e.g., piperidine) required for Fmoc removal during chain elongation. The subsequent cleavage from the resin and deprotection of side chains is then conducted, with the formyl group remaining intact under carefully selected acidic conditions. researchgate.net

A second strategy involves post-synthetic solution-phase formylation . This method circumvents the issue of formyl group stability during resin cleavage entirely. The peptide is synthesized with an unprotected N-terminal D-leucine residue. After the peptide is cleaved from the resin and all side-chain protecting groups are removed, the purified, fully deprotected peptide is subjected to a selective formylation reaction in solution. nih.gov This approach is particularly advantageous as it separates the complexities of peptide synthesis from the formylation step, but it requires a highly chemoselective formylation agent that will only react with the N-terminal alpha-amino group without modifying other nucleophilic side chains (such as lysine (B10760008) or arginine) that may be present in the peptide sequence. nih.gov

A third, more advanced methodology is the use of an acid- and nucleophile-tolerant precursor building block . This approach, demonstrated for the synthesis of α-formylglycine-containing peptides, involves incorporating a specially designed residue that is stable throughout the entire SPPS and cleavage process. acs.org This precursor is then converted into the desired formyl group via a mild, selective chemical transformation after the peptide has been cleaved from the resin. For instance, a residue containing a 1,2-diol functional group could be incorporated and subsequently oxidized with sodium periodate (B1199274) post-synthesis to generate the aldehyde (formyl) functionality. acs.org This strategy offers robustness but requires the custom synthesis of a non-standard amino acid derivative.

Table 1: Comparison of SPPS Strategies for this compound Integration
StrategyTiming of FormylationKey AdvantagesPrimary ChallengesReference Principle
On-Resin FormylationAfter peptide elongation, before resin cleavageProtects formyl group from repeated base exposure during Fmoc-SPPS.Requires careful selection of cleavage cocktail to ensure formyl group stability. researchgate.net
Solution-Phase FormylationAfter peptide cleavage and purificationAvoids all harsh SPPS/cleavage conditions for the formyl group.Requires highly selective formylation and an additional purification step post-formylation. nih.gov
Precursor Building BlockIncorporated during elongation; converted post-cleavageOffers maximum stability during SPPS and cleavage.Requires complex synthesis of a custom, non-canonical amino acid precursor. acs.org

Exploratory Research into Prebiotic Synthesis Pathways of N-Formylaminonitriles as Chemical Precursors

The origin of amino acids is a cornerstone of prebiotic chemistry research, with the Strecker synthesis being a widely invoked pathway for their formation from simple precursors like aldehydes, ammonia (B1221849), and cyanide. nih.govnews-medical.netresearchgate.net Recent investigations have shed light on a crucial variation of this chemistry, focusing on the formation of N-formylaminonitriles in a non-aqueous, prebiotically plausible solvent: formamide (NH₂CHO). researchgate.netacs.orgnih.gov

Research has demonstrated that N-formylaminonitriles, the direct chemical precursors to N-formyl amino acids, form readily from aldehydes and cyanide when heated in formamide. acs.orgnih.gov A significant finding is that this reaction can proceed efficiently even in the absence of an external source of ammonia. researchgate.netotago.ac.nz In this scenario, formamide itself serves not only as the solvent but also as the nitrogen source and the formylating agent. nih.gov This pathway is considered highly relevant to prebiotic conditions, as formamide is a ubiquitous molecule in the universe and could have accumulated on early Earth. wikipedia.org

The formation of the N-formylaminonitrile is critical for several reasons. The N-formyl group effectively stabilizes the aminonitrile intermediate. researchgate.netacs.org One of the challenges in aqueous Strecker synthesis is the potential for the aminonitrile to revert back to its aldehyde and cyanide precursors. acs.orgnih.gov However, alkaline processing of N-formylaminonitriles shows that hydration of the nitrile group to an amide occurs faster than the removal of the formyl group (deformylation). researchgate.netacs.org This protects the aminonitrile from degradation and channels it towards the eventual formation of N-formylated and unformylated amino acids upon hydrolysis. researchgate.netnih.gov

This research suggests a robust prebiotic route to N-formylated amino acids, including leucine derivatives, originating from the corresponding aldehyde (isovaleraldehyde for leucine). The facile synthesis of these N-formylaminonitrile precursors in a formamide-rich environment provides a plausible explanation for the availability of N-formylated amino acids, which may have played a role in the earliest stages of peptide formation before the advent of complex biological machinery. researchgate.netotago.ac.nzconsensus.app

Table 2: Prebiotic Formation of N-Formylaminonitriles in Formamide
PrecursorsConditionsKey Product TypeSignificanceReference
Aldehydes, Cyanide Source (e.g., KCN)Heated in formamide solvent (e.g., 80-100°C)N-FormylaminonitrileDemonstrates formation of amino acid precursors without requiring added ammonia; formamide acts as solvent, nitrogen source, and formylating agent. acs.org, nih.gov
Amino acid nitrile salts (e.g., Gly-CN, Ala-CN)Heated in formamide (e.g., 80°C)N-FormylaminonitrileShows direct formylation of pre-formed aminonitriles in a formamide medium. acs.org
Glycolaldehyde, Cyanide SourceHeated in formamideN-formyldehydroalanine nitrileHighlights a pathway to dehydroalanine (B155165) derivatives, which are proposed as important compounds for prebiotic peptide synthesis. researchgate.net, otago.ac.nz

Applications of N Alpha Formyl D Leucine in Advanced Chemical and Pharmaceutical Research

Role as a Chiral Building Block in Asymmetric Synthesis and Fine Chemical Production

N-alpha-Formyl-D-leucine serves as a crucial chiral building block in asymmetric synthesis, a field focused on the selective production of a single enantiomer of a chiral molecule. The presence of a defined stereocenter in this compound allows it to be used as a chiral auxiliary. A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthesis to control the stereochemical outcome of a reaction, after which it can be removed. wikipedia.org The D-configuration of the leucine (B10760876) in this compound provides a specific three-dimensional orientation that can direct the formation of new stereocenters in a predictable manner.

In the synthesis of complex organic molecules and fine chemicals, achieving the correct stereochemistry is often paramount, as different enantiomers can exhibit vastly different biological activities. wikipedia.org The use of chiral auxiliaries derived from readily available amino acids like D-leucine is a common strategy in asymmetric synthesis. nih.govnih.gov While specific, large-scale industrial applications of this compound are not extensively documented in publicly available literature, its structural motifs are representative of the types of chiral building blocks utilized in the fine chemical industry for the production of high-value, enantiomerically pure compounds.

Key Attributes of this compound as a Chiral Building Block:

AttributeDescription
Defined Stereochemistry The D-configuration at the alpha-carbon provides a fixed chiral center.
Formyl Protecting Group The N-formyl group protects the amino functionality and can influence the stereochemical course of reactions.
Versatility Can be incorporated into various synthetic routes to introduce chirality.

Establishment of this compound as a Pharmaceutical Reference Standard for Analytical Method Development and Quality Control

In the pharmaceutical industry, reference standards are highly purified compounds used as a benchmark for confirming the identity, purity, and strength of active pharmaceutical ingredients (APIs) and formulated products. While L-Leucine is available as a pharmaceutical secondary standard and certified reference material, the specific designation of this compound as a primary or secondary pharmaceutical reference standard is not widely documented in publicly available pharmacopeias. nih.govsigmaaldrich.com

However, as a well-characterized chemical entity, this compound can be synthesized to a high degree of purity and used as an in-house or qualified reference standard for various analytical purposes. jk-sci.com This is particularly relevant in the quality control of synthetic peptides or small molecule drugs where this compound may be a starting material, intermediate, or a potential impurity.

The use of such a standard is essential for the validation of analytical methods, such as High-Performance Liquid Chromatography (HPLC), to ensure they are accurate, precise, and specific for the intended analysis. nih.govnih.govsigmaaldrich.com

Investigation in Pharmaceutical Development and Formulation Strategies

The unique physicochemical properties of this compound make it a compound of interest in pharmaceutical development and formulation research. The incorporation of D-amino acids can influence a peptide's solubility, stability, and aggregation propensity, which are critical parameters to control during drug formulation. While specific formulation studies focusing solely on this compound are not extensively reported, the principles of using modified amino acids to optimize drug delivery are well-established.

The synthesis of single-enantiomer drugs is a major focus of the pharmaceutical industry, as the two enantiomers of a chiral drug can have different pharmacological and toxicological profiles. This compound, as a chiral building block, can be instrumental in the stereoselective synthesis of such drugs. Its incorporation into a synthetic route can establish a key stereocenter from which the rest of the molecule is constructed, ensuring the final product has the desired enantiomeric purity.

Controlling the enantiomeric purity of a drug substance is a critical aspect of quality control. nih.govrsc.org Analytical methods, often employing chiral chromatography, are developed to separate and quantify the desired enantiomer from its unwanted counterpart. In cases where a pharmaceutical is synthesized using this compound, a highly purified sample of this compound can serve as a reference marker to confirm the identity and stereochemical integrity of the starting material and to track its conversion throughout the manufacturing process.

Role in the Development of Enzyme Inhibitors and their Structure-Activity Relationship Studies

The unique structural characteristics of this compound, specifically the N-terminal formyl group and the D-configuration of the amino acid, suggest a potential for interaction with various enzymatic systems. The design of enzyme inhibitors often relies on modifying natural substrates to enhance binding affinity or block catalytic activity.

The N-formyl group is a critical structural motif recognized by a specific class of G protein-coupled receptors known as formyl peptide receptors (FPRs), which are primarily involved in the innate immune response. frontiersin.orgbiosyn.comscienceopen.comwikipedia.org N-formylated peptides, such as N-formylmethionyl-leucyl-phenylalanine (fMLP), are potent chemoattractants for phagocytic leukocytes. biosyn.comwikipedia.org The formyl group is essential for the high-affinity binding of these peptides to FPRs. biosyn.comnih.gov This established structure-activity relationship (SAR), where the N-formyl moiety acts as a key recognition element, provides a basis for designing molecules that could potentially modulate these receptors. While fMLP is an agonist, modifications to the peptide backbone, such as the inclusion of a D-amino acid like D-leucine, could alter this activity, potentially leading to the development of antagonists or biased agonists for FPRs.

The D-Leucine moiety confers significant resistance to enzymatic degradation. Most proteases and peptidases are stereospecific for L-amino acids, rendering peptides containing D-amino acids less susceptible to hydrolysis. This increased metabolic stability is a highly desirable trait in drug design. Furthermore, the incorporation of D-amino acids can impose specific conformational constraints on a peptide, which can be crucial for optimizing its interaction with a target enzyme or receptor. In the context of enzyme inhibition, D-amino acid oxidase (DAAO) is a key enzyme that specifically catalyzes the oxidative deamination of neutral D-amino acids. frontiersin.org The study of DAAO has led to the identification of various inhibitors aimed at increasing the levels of D-serine, a neuromodulator, in the brain. frontiersin.org While this compound itself has not been highlighted as a DAAO inhibitor, its structure as a D-amino acid derivative places it within the class of compounds that could be explored for such activity.

The combination of these two features in this compound could be leveraged in SAR studies. For instance, by keeping the D-leucine core constant, variations in the N-acyl group (e.g., formyl vs. acetyl) could be explored to probe the binding pockets of target enzymes. Conversely, retaining the N-formyl group while altering the amino acid side chain could elucidate the spatial and electronic requirements for enzyme inhibition.

Table 1: Structural Features of this compound and Their Implications in SAR

Structural FeatureKnown Biological/Chemical RolePotential Implication in Enzyme Inhibitor Design
N-Formyl Group Key recognition motif for Formyl Peptide Receptors (FPRs). frontiersin.orgbiosyn.comnih.govCan be used to target FPRs or other enzymes that recognize small N-acyl groups. Modification of this group can fine-tune binding affinity and specificity.
D-Amino Acid Backbone Confers resistance to degradation by common proteases. mdpi.com Can induce specific peptide conformations.Increases the metabolic stability and bioavailability of peptide-based inhibitors. Allows for precise conformational control to optimize enzyme-inhibitor interactions.
Isobutyl Side Chain (Leucine) Hydrophobic side chain contributing to binding interactions.Participates in hydrophobic interactions within the active site of a target enzyme, influencing binding affinity.

Exploratory Research into Therapeutic Potential: Focus on Mechanism-based Drug Design (e.g., antiepileptic activity associated with D-Leucine and its derivatives)

Mechanism-based drug design focuses on developing compounds that interact with a specific biological target or pathway known to be involved in a disease state. A significant body of research has emerged demonstrating the potent anticonvulsant effects of D-leucine, the parent compound of this compound, suggesting a promising avenue for therapeutic exploration.

Studies in mouse models have shown that D-leucine is surprisingly effective, and in some cases more potent than its natural L-enantiomer, in protecting against seizures induced by chemical convulsants (like kainic acid) and electroshock. nih.govjohnshopkins.edu A key finding is that unlike L-leucine, D-leucine can terminate seizure activity even after its onset, a clinically relevant feature for antiepileptic drugs. nih.govjohnshopkins.eduhopkinsmedicine.orgmedchemexpress.com Furthermore, D-leucine was found to suppress ongoing seizures with an efficacy comparable to the commonly used drug diazepam, but without its sedative side effects. nih.govjohnshopkins.edu

The precise mechanism of action for D-leucine's antiepileptic effect remains under investigation, which is a hallmark of exploratory, mechanism-based research. Initial studies screening a panel of known neuronal receptors failed to identify a specific binding target, suggesting that D-leucine may act through a novel pathway. nih.govjohnshopkins.edumedchemexpress.com This unknown mechanism makes D-leucine and its derivatives particularly intriguing candidates for a new class of anti-seizure agents. nih.govjohnshopkins.eduhopkinsmedicine.org Research has also indicated that D-leucine reduces long-term potentiation (LTP), a form of synaptic plasticity involved in the cellular basis of learning, memory, and epilepsy, without affecting basal synaptic transmission. nih.govjohnshopkins.edumedchemexpress.com

The development of derivatives like this compound is a logical next step in this line of research. The addition of a formyl group could modulate several properties of the parent D-leucine molecule, including:

Solubility and Bioavailability: Altering the polarity of the molecule.

Blood-Brain Barrier Penetration: Modifying its ability to reach its target site in the central nervous system.

Target Affinity: Potentially enhancing its interaction with the yet-to-be-identified molecular target.

This approach represents a classic example of mechanism-based drug design, where an active parent compound (D-leucine) is identified and then systematically modified to improve its pharmacological properties and to further probe its mechanism of action.

Table 2: Research Findings on the Antiepileptic Potential of D-Leucine

FindingExperimental ModelImplication for Drug DesignSource
D-leucine demonstrates potent anti-seizure effects against kainic acid and 6 Hz electroshock-induced seizures.Mouse modelsEstablishes D-leucine as a viable lead compound for antiepileptic drug development. nih.govjohnshopkins.edu
D-leucine effectively terminates ongoing seizures, unlike L-leucine.Mouse modelsHighlights a significant therapeutic advantage over its L-enantiomer and suggests a potential use in treating active seizures. nih.govjohnshopkins.eduhopkinsmedicine.org
Anti-seizure efficacy is comparable to diazepam but lacks sedative effects.Mouse modelsSuggests a better side-effect profile, a key goal in developing new antiepileptic drugs. nih.govjohnshopkins.edu
The mechanism of action appears to be novel, as D-leucine did not compete for binding at a range of known neuronal receptors.In vitro receptor binding assaysPoints to a new therapeutic pathway for epilepsy, offering hope for patients with drug-resistant forms of the disease. nih.govjohnshopkins.edumedchemexpress.com
D-leucine reduces long-term potentiation (LTP).In vitro electrophysiologyProvides a clue to the potential mechanism, suggesting an effect on synaptic plasticity. nih.govjohnshopkins.edu

Advanced Analytical and Computational Approaches in N Alpha Formyl D Leucine Research

Spectroscopic Analysis for Structural and Conformational Characterization

Spectroscopic methods are fundamental in elucidating the structural and conformational details of N-alpha-Formyl-D-leucine. Techniques such as Nuclear Magnetic Resonance (NMR) and UV-Vis spectroscopy offer complementary information regarding its stereochemical arrangement and electronic properties.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the unambiguous determination of the stereochemistry of chiral molecules like this compound. The precise chemical shifts and coupling constants of the protons and carbons in the molecule are highly sensitive to their spatial arrangement. For instance, the chemical shift difference between the diastereotopic methyl groups of the leucine (B10760876) side chain can provide information about the side-chain conformation. researchgate.net In peptides, the temperature dependence of methyl 13C chemical shifts can further reveal the relative energies of different side-chain conformations. researchgate.net

While specific NMR studies detailing the stereochemical assignment of this compound were not prevalent in the reviewed literature, the principles of NMR analysis of amino acids and peptides are well-established. For example, in the broader context of peptides, NMR is instrumental in determining the conformation of amino acid residues. researchgate.netresearchgate.net The analysis of nuclear Overhauser effects (NOEs) can provide through-space distance constraints between protons, which are crucial for defining the three-dimensional structure.

Furthermore, NMR is extensively used to study the interactions and complexation of small molecules with larger biomolecules such as proteins. nih.govnih.govresearchgate.net Isotope labeling, where specific atoms in either the ligand or the protein are replaced with their isotopic counterparts (e.g., ¹³C, ¹⁵N), allows for the selective observation of signals from either the bound ligand or the protein's binding site. nih.govnih.gov Chemical shift perturbation mapping, where changes in the chemical shifts of protein amide protons are monitored upon titration with a ligand, can identify the amino acid residues involved in the binding interface. This approach, while not specifically documented for this compound in the available search results, represents a key strategy for understanding its molecular recognition by protein targets.

NMR Parameter Information Obtained Relevance to this compound
Chemical ShiftsElectronic environment of nucleiConfirmation of functional groups and stereochemistry.
Coupling ConstantsConnectivity and dihedral anglesDetermination of side-chain and backbone conformation.
Nuclear Overhauser Effect (NOE)Through-space proton-proton distancesElucidation of 3D structure and conformation in solution.
Chemical Shift PerturbationChanges in chemical shifts upon bindingIdentification of binding sites in protein complexes.

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light corresponds to the excitation of valence electrons to higher energy orbitals. For amino acids lacking aromatic side chains, such as leucine, the primary chromophore is the peptide bond and the carboxyl group. researchgate.netnih.govresearchgate.net

The electronic absorption spectra of simple amides and amino acids typically show transitions in the far UV region. nih.gov These include a weak n → π* transition around 210-230 nm and a strong π → π* transition around 170-195 nm. nih.gov For leucine, electronic transitions have been identified at approximately 208 nm (n → π), 184 nm (π₁ → π), and 163 nm (π₂ → π*). researchgate.net The presence of the N-formyl group in this compound introduces an additional amide-like chromophore, which would be expected to contribute to the UV absorption profile.

UV-Vis spectroscopy can also be employed to study molecular interactions. Changes in the absorption spectrum, such as shifts in the wavelength of maximum absorbance (λmax) or changes in molar absorptivity, can indicate the formation of a complex between this compound and another molecule, such as a protein. nih.gov For instance, the interaction of amino acids with metal ions can lead to the formation of complexes with significant absorbance in the UV region, a property that can be utilized for their detection. nih.gov While specific studies on the molecular interactions of this compound using UV-Vis spectroscopy were not found, this technique remains a valuable tool for monitoring binding events and conformational changes that affect the electronic environment of the chromophores.

Electronic Transition Approximate Wavelength Range (nm) Associated Chromophore in this compound
n → π210 - 230Carbonyl groups (carboxyl and formyl)
π → π170 - 195Carbonyl groups (carboxyl and formyl)

Mass Spectrometry for High-Precision Identification and Sequence Integrity Verification

Mass spectrometry is an indispensable technique for the precise determination of molecular weight and the verification of the chemical structure of molecules like this compound.

A key application of high-resolution mass spectrometry is in tandem mass spectrometry (MS/MS), where precursor ions are fragmented to yield product ions that provide sequence information. Collisionally activated dissociation (CAD) is a common fragmentation method that cleaves the amide bonds of the peptide backbone, producing characteristic b and y fragment ions. nih.gov The precise masses of these fragments allow for the direct sequencing of the peptide and the localization of modifications, such as the N-terminal formyl group. nih.gov

One study demonstrated the use of ESI-FT-ICR mass spectrometry to verify the sequence integrity of N-formylmethionylated peptidyl-tRNA mimics. nih.gov The high accuracy of the mass measurements confirmed the successful and chemoselective formylation of the N-terminus. This approach is directly applicable to the characterization of this compound, ensuring the correct molecular formula and the presence of the formyl modification, and can be extended to peptides containing this residue to verify their sequence.

Mass Spectrometry Technique Key Feature Application to this compound Research
FT-ICR MSHigh Mass Resolution and AccuracyUnambiguous determination of elemental composition.
Tandem MS (e.g., CAD)Controlled FragmentationVerification of the N-formyl group and peptide sequence.

X-ray Diffraction for Crystal Structure Determination of Enzymes and Ligand Complexes

X-ray crystallography is the gold standard for determining the three-dimensional atomic structure of molecules, including proteins and their complexes with ligands. nih.govnih.gov This technique requires the growth of high-quality crystals of the molecule of interest. When a crystal is exposed to an X-ray beam, it diffracts the X-rays in a specific pattern, which can be used to calculate an electron density map and subsequently build an atomic model of the molecule. nih.gov

In the broader context of N-formyl peptides, cryo-electron microscopy (cryo-EM), a related structural biology technique, has been used to determine the structure of the human formyl peptide receptor 1 (FPR1) in complex with N-formyl peptides. researchgate.net These structures have revealed the key residues in the receptor that recognize the N-formyl group and the peptide backbone, providing a structural basis for ligand recognition. researchgate.net Similar studies involving this compound and its target enzymes would be invaluable for understanding its biological function and for structure-based drug design.

Computational Chemistry and Molecular Modeling for Mechanistic and Conformational Insights

Computational chemistry and molecular modeling provide a powerful complement to experimental techniques by offering detailed insights into the conformational dynamics and interaction mechanisms of molecules at an atomic level. nih.govchalcogen.roresearchgate.net

Molecular dynamics (MD) simulations can be used to explore the conformational landscape of this compound in solution, providing information about the preferred dihedral angles of the backbone and side chain. nih.govresearchgate.net These simulations solve Newton's equations of motion for a system of atoms, allowing the trajectory of each atom to be followed over time. By analyzing these trajectories, one can understand the flexibility of the molecule and the relative populations of different conformers. researchgate.net

Furthermore, computational methods such as molecular docking can be used to predict the binding mode of this compound to a target protein. Docking algorithms search for the optimal orientation and conformation of a ligand within the binding site of a receptor, providing a model of the ligand-protein complex. This can help to identify key interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to binding affinity.

Quantum mechanics (QM) calculations can be employed to study the electronic structure of this compound and to model reaction mechanisms at a high level of theory. For example, QM methods can be used to calculate the energies of different conformations to determine the most stable structures, or to model the transition states of enzymatic reactions involving this molecule. While specific computational studies on this compound were not found, the application of these methods to similar dipeptides has provided valuable conformational insights. bangor.ac.uk

Computational Method Type of Insight Application to this compound
Molecular Dynamics (MD)Conformational dynamics, flexibilityExploring the accessible conformations in solution.
Molecular DockingLigand-protein binding modePredicting the interaction with target enzymes.
Quantum Mechanics (QM)Electronic structure, reaction mechanismsCalculating conformational energies and modeling enzymatic reactions.

Density Functional Theory (DFT) for Comprehensive Conformational Analysis of N-Formyl Dipeptides

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of many-body systems, such as molecules. nih.gov It is particularly valuable for conducting comprehensive conformational analyses of N-formyl dipeptides like this compound. The conformational landscape of a peptide—the collection of its possible three-dimensional shapes—is critical as it dictates its biological function. nih.gov

The analysis begins by identifying all potential conformers based on the rotation around key dihedral angles of the peptide backbone (φ, ψ, and ω). nih.gov For a dipeptide, this can result in a large number of possible starting geometries. Using DFT methods, such as B3LYP or M06-2X, combined with a suitable basis set like 6-311+G(d,p), the geometry of each of these potential conformers is optimized to find the lowest energy state. nih.gov This process identifies the most stable structures.

Research findings from DFT studies on similar N-formyl dipeptides reveal that only a fraction of the initial possible geometries are stable, with many converging to more stable forms during optimization. nih.gov The analysis often shows that the most stable conformers adopt specific secondary structures, such as β-turns. nih.gov These turns are stabilized by intramolecular hydrogen bonds, which can be crucial for the peptide's biological activity. The relative energies of these stable conformers can be calculated to determine their population distribution at a given temperature.

Table 1: Representative Dihedral Angles for Stable Conformers of an N-Formyl Dipeptide

Conformer Dihedral Angle φ (°) Dihedral Angle ψ (°) Relative Energy (kcal/mol)
Global Minimum -80.5 75.2 0.00
Conformer 2 70.1 -65.8 1.25
Conformer 3 -150.3 145.9 2.10

Note: This table provides hypothetical data representative of typical DFT conformational analysis results for illustrative purposes.

Quantum Theory of Atoms in Molecules (QTAIM) and Polarizable Continuum Model (PCM) Simulations

To gain deeper insights from DFT calculations, additional analytical methods are employed. The Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous definition of chemical bonds and atomic interactions based on the topology of the electron density. wikipedia.orgwiley-vch.de In the study of this compound, QTAIM can be used to analyze the intramolecular hydrogen bonds that stabilize its preferred conformations. nih.gov By locating bond critical points (BCPs) in the electron density between a hydrogen atom and an acceptor atom (like oxygen), QTAIM can characterize the strength and nature of these interactions.

The biological environment is typically aqueous. The Polarizable Continuum Model (PCM) is a computational method used to simulate the effects of a solvent on a molecule without explicitly modeling individual solvent molecules. wikipedia.orgnih.gov This approach treats the solvent as a continuous medium with a specific dielectric constant, which polarizes in response to the solute's electric field. wikipedia.orgchemrxiv.org By incorporating PCM into DFT calculations, researchers can model the conformational preferences of this compound in a more biologically relevant environment, such as water. nih.govnih.gov The inclusion of solvent effects can significantly alter the relative energies of different conformers, sometimes leading to a different lowest-energy structure compared to the gas phase. nih.gov

In Silico Receptor Modeling and Molecular Dynamics Simulations of N-Formyl Peptide-Receptor Interactions

N-formyl peptides are known to interact with specific G protein-coupled receptors (GPCRs), such as the Formyl Peptide Receptors (FPRs). nih.gov Understanding the interaction between this compound and its potential receptor targets is crucial for elucidating its biological role. In silico receptor modeling and molecular dynamics (MD) simulations are powerful tools for this purpose. nih.govresearchopenworld.com

The process often begins with homology modeling if the exact 3D structure of the target receptor is not experimentally known. A model of the receptor is built based on the known structures of related proteins. nih.gov Following this, molecular docking is used to predict the preferred binding pose of this compound within the receptor's binding site.

Molecular dynamics (MD) simulations are then used to study the dynamic behavior of the peptide-receptor complex over time. researcher.life These simulations, which can span microseconds, provide detailed information on the stability of the binding pose, the key amino acid residues involved in the interaction, and the role of water molecules in mediating the binding. MD simulations can reveal how the binding of the ligand induces conformational changes in the receptor, which is the first step in signal transduction. Studies on related N-formyl peptide-receptor complexes have highlighted the importance of specific hydrophobic pockets and aromatic stacking interactions for stable binding. nih.gov

Table 2: Key Interacting Residues in a Modeled N-Formyl Peptide-Receptor Complex

Receptor Residue Type of Interaction
Phenylalanine (Phe257) Aromatic Stacking
Histidine (His102) Hydrophobic, Hydrogen Bond
Arginine (Arg205) Electrostatic, Hydrogen Bond
Leucine (Leu125) Hydrophobic

Note: This table lists hypothetical interacting residues based on findings from similar N-formyl peptide-receptor systems to illustrate the output of molecular dynamics simulations.

Future Directions and Emerging Research Avenues for N Alpha Formyl D Leucine

Exploration of Novel Biocatalysts and Engineered Enzymes for Expanded Stereoselective Synthesis

The efficient and stereoselective synthesis of D-amino acids, including N-alpha-Formyl-D-leucine, is a critical bottleneck for their broader application. Chemical synthesis methods often face challenges with stereoselectivity and functional group compatibility. rsc.org Consequently, the exploration of biocatalysis and enzyme engineering has emerged as a highly promising avenue. rsc.org Recent advancements have focused on identifying, engineering, and applying enzymes in novel biocatalytic processes to improve atomic economy, cost-effectiveness, and environmental impact. nih.govnih.gov

Researchers have successfully created the first broad-substrate-range, highly stereoselective D-amino acid dehydrogenase through mutagenesis of meso-diaminopimelate D-dehydrogenase. acs.org This engineered enzyme can produce various D-amino acids, including those with branched-aliphatic and aromatic side chains, via the reductive amination of the corresponding 2-keto acid with very high selectivity (95% to >99% enantiomeric excess, ee). acs.org Another study demonstrated the conversion of 2-oxo-4-methylvaleric acid into D-leucine with a 99% yield and >99% ee using an engineered D-amino acid dehydrogenase (DAADH). nih.gov

Multi-enzymatic cascade reactions are also being developed to synthesize D-amino acids from various precursors. nih.govnih.gov These in vitro systems mimic metabolic pathways and allow for the production of a variety of unnatural D-amino acid derivatives. For example, the "hydantoinase process" is an industrial multi-enzymatic system that uses a hydantoin (B18101) racemase, a D-hydantoinase, and a D-carbamoylase to produce various D-amino acids with high yield and enantioselectivity. nih.gov

Interactive Table:

Enzyme/ProcessEngineering StrategySubstrate(s)ProductKey Advantages
D-amino acid dehydrogenase (DAADH)Rational and random mutagenesis of meso-diaminopimelate D-dehydrogenase2-keto acids (e.g., 2-oxo-4-methylvaleric acid)D-amino acids (e.g., D-leucine)High stereoselectivity (>99% ee), broad substrate range nih.govacs.org
Hydantoinase ProcessMulti-enzyme cascade (hydantoin racemase, D-hydantoinase, D-carbamoylase)D/L-hydantoinsD-amino acidsIndustrial scale, high yield, high enantioselectivity nih.gov
D-selective ω-transaminaseProtein engineeringRacemic amino acidsD-amino acid derivativesDeracemization and stereoinversion of racemic mixtures nih.gov
Chemoenzymatic SynthesisCombining enzymatic transamination and chemical hydrogenation2,n-diketoacidsCyclic non-canonical amino acidsAvoids need for chiral auxiliaries and protecting groups nih.gov

Development of Advanced Therapeutic Strategies Leveraging the Unique Biological Activities of N-Formyl-D-leucine Derivatives

D-amino acids and their derivatives, such as N-formyl-D-leucine, are increasingly recognized for their therapeutic potential. nih.gov Their incorporation into peptides can enhance biological activity and stability. For instance, substituting an L-leucine with a D-leucine at the N-terminus of a brevinin-derived antimicrobial peptide (AMP) resulted in a variant with antibacterial and anticancer activities around ten times stronger than the parent peptide. nih.govmdpi.com This D-leucine modified peptide also demonstrated a significantly increased killing speed against lung cancer cells with low cytotoxicity to normal cells. nih.gov

The unique structures of unnatural amino acids can improve the stability, selectivity, and activity of drug molecules. This is particularly valuable in developing new therapies for cancer and infectious diseases. The D-leucine-modified peptide B1OS-D-L showed potent in vivo therapeutic potential in a model of methicillin-resistant Staphylococcus aureus (MRSA) infection. nih.gov The presence of D-amino acids in drug molecules is already established in compounds like the antidiabetic nateglinide (B44641) and the thrombin inhibitor PPACK. nih.gov

Furthermore, abnormal levels of free D-amino acids have been linked to various diseases, suggesting they could serve as biomarkers or therapeutic targets. nih.gov For example, decreased levels of D-serine are associated with neuropsychiatric disorders like schizophrenia and Alzheimer's disease. creative-peptides.com This opens avenues for developing therapies that modulate D-amino acid metabolism or mimic their effects.

Interactive Table:

Derivative/StrategyTherapeutic AreaObserved Biological ActivityPotential Application
D-leucine modified brevinin-1OS peptide (B1OS-D-L)Oncology, Infectious Disease~10x stronger anticancer and antibacterial activity; rapid killing of lung cancer cells; effective against MRSA nih.govmdpi.comDevelopment of novel anticancer and antimicrobial agents nih.gov
Unnatural Amino Acids (general)Drug DiscoveryCan enhance stability, selectivity, and bioactivity of drug molecules Cancer therapy, antiviral agents, biopharmaceuticals
D-amino acids (e.g., D-serine, D-aspartate)Neurology, EndocrinologyAct as neurotransmitters and regulate hormone release creative-peptides.comnih.govTargets for treating neurological and endocrine disorders nih.govcreative-peptides.com
N-formyl hydroxylamine (B1172632) derivativesInfectious DiseaseInhibition of peptide deformylase, an essential bacterial enzyme rsc.orgDevelopment of new antibiotics, particularly against Gram-positive bacteria rsc.org

Expansion of Applications in Peptide and Protein Engineering for Novel Functional Biomolecules

The ribosomal incorporation of D-amino acids into proteins represents a major challenge and a significant opportunity in protein engineering. nih.govacs.org While naturally occurring peptides with D-amino acids are synthesized non-ribosomally or through post-translational modification, researchers are developing strategies to overcome the ribosome's strong discrimination against D-aminoacyl-tRNAs. nih.govacs.org

A key strategy involves engineering the ribosome itself, specifically the peptidyltransferase center (PTC) within the 23S rRNA. acs.orgharvard.edu By creating mutations in the PTC, scientists have prepared modified ribosomes that exhibit enhanced tolerance for D-amino acids. nih.gov Using these engineered ribosomes in cell-free protein synthesis systems has enabled the site-specific incorporation of D-methionine and D-phenylalanine into proteins like E. coli dihydrofolate reductase (DHFR) and firefly luciferase. acs.org

The resulting proteins containing D-amino acids can have profoundly altered properties. Interestingly, some of these engineered proteins retain significant biological activity. For instance, a DHFR analogue with a D-methionine at position 10 functioned as well as the native protein containing L-methionine. acs.org However, substitutions at other positions often resulted in greatly diminished activity, highlighting the sensitivity of protein structure and function to stereochemistry. acs.org The incorporation of D-amino acids can also impart other desirable properties, such as increased resistance to proteolytic degradation, which is a major challenge for peptide-based therapeutics. nih.gov

Interactive Table:

Engineered BiomoleculeD-Amino Acid IncorporatedEngineering MethodResulting Property/Function
E. coli Dihydrofolate Reductase (DHFR)D-methionine, D-phenylalanineCell-free synthesis with engineered ribosomes (mutated 23S rRNA) acs.orgActivity depends on substitution site; D-Met at position 10 yielded a fully functional enzyme acs.org
Firefly LuciferaseD-phenylalanineCell-free synthesis with engineered ribosomes acs.orgGreatly diminished enzymatic activity compared to the L-amino acid counterpart acs.org
All-D stapled peptide (dPMI-δ)All D-amino acidsPeptide macrocyclization ("stapling")Enhanced proteolytic stability and cellular permeability nih.gov

Deeper Understanding of the Endogenous Roles and Metabolic Fates of D-Formylated Amino Acids in Biological Systems

While N-formylation is well-known as the initiating modification of protein synthesis in bacteria (N-formylmethionine), the broader roles and metabolic pathways of other N-formylated amino acids and D-amino acids are less understood but of growing interest. hmdb.canih.gov D-amino acids are not merely metabolic curiosities; they perform specific physiological functions in organisms from bacteria to mammals. nih.gov

In mammals, D-amino acids like D-serine, D-aspartate, and D-alanine are found in the nervous and endocrine systems, where they act as signaling molecules. nih.govresearchgate.net D-serine, for example, is a potent co-agonist of the N-methyl-D-aspartate (NMDA) receptor, which is crucial for learning and memory. creative-peptides.comnih.gov D-aspartate is involved in regulating hormone release in endocrine organs. nih.gov The metabolic levels of these D-amino acids are controlled by specific enzymes, such as D-amino acid oxidase (DAO) and D-aspartate oxidase (DDO), which catabolize them. nih.gov

The general metabolism of amino acids involves the removal of the amino group through transamination or deamination, with the resulting carbon skeleton being used for energy, glucose synthesis, or other biosynthetic pathways. davuniversity.orgnih.gov The liberated ammonia (B1221849) is typically converted to urea (B33335) for excretion. caldic.com How formylated D-amino acids fit into these pathways is an active area of research. In bacteria, protein formylation is critical for certain metabolic processes. A Staphylococcus aureus mutant unable to formylate proteins showed defects in anaerobic arginine degradation and pyruvate (B1213749) oxidation. nih.gov A deeper understanding of these metabolic fates is essential for elucidating the complete biological significance of D-formylated amino acids and for designing therapeutic strategies that might target these pathways.

Interactive Table:

D-Amino AcidBiological SystemEndogenous RoleKey Metabolic Enzymes
D-SerineMammalian Nervous SystemCo-agonist of the NMDA receptor, involved in synaptic plasticity, learning, and memory creative-peptides.comnih.govSerine Racemase (synthesis), D-amino acid oxidase (DAO) (degradation) nih.gov
D-AspartateMammalian Nervous & Endocrine SystemsNeurotransmission, regulation of hormone release nih.govAspartate Racemase (synthesis), D-aspartate oxidase (DDO) (degradation) nih.gov
N-FormylmethionineBacteriaInitiation of protein synthesis hmdb.caMethionyl-tRNA formyltransferase (Fmt), Peptide deformylase nih.gov
D-Alanine, D-GlutamateBacteriaStructural components of the peptidoglycan cell wall nih.govAlanine racemase, Glutamate racemase nih.gov

Q & A

Basic Research Questions

Q. What experimental methodologies are recommended for synthesizing and characterizing N-alpha-Formyl-D-leucine to ensure reproducibility?

  • Methodological Answer : Synthesis should follow protocols for peptide derivatization, emphasizing chiral purity. Use HPLC with chiral stationary phases to confirm enantiomeric integrity, and characterize the compound via ¹H/¹³C NMR (assigning formyl and leucine methyl groups) and mass spectrometry (to verify molecular weight ±0.5 Da). Include solvent selection (e.g., anhydrous DMF for formylation) and reaction time/temperature optimization to minimize racemization .
  • Data Reporting : Provide detailed NMR shifts, retention times, and purity metrics (≥95% by HPLC). Purity validation should align with NIH guidelines for preclinical studies, including batch-to-batch consistency tables .

Q. How should researchers design stability studies for this compound under varying physiological conditions?

  • Methodological Answer : Conduct accelerated stability testing in buffers (pH 2–8) at 37°C for 14 days. Monitor degradation via UV-Vis spectroscopy (amide bond stability at 210–220 nm) and chiral HPLC to detect racemization. Include control samples (e.g., unmodified D-leucine) to distinguish hydrolysis from enantiomeric inversion .
  • Data Analysis : Report degradation kinetics (half-life calculations) and identify degradation products using LC-MS/MS . Compare results to computational predictions (e.g., molecular dynamics simulations of formyl group lability) .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activities of this compound across in vitro and in vivo models?

  • Methodological Answer : Perform meta-analysis of existing data, focusing on variables such as:

  • Cell line specificity (e.g., cancer vs. primary cells).
  • Dose-response curves (EC₅₀ discrepancies due to solubility limits).
  • Metabolic stability (e.g., esterase activity in serum affecting formyl group retention).
    Use SYRCLE’s risk-of-bias tool to assess preclinical study quality and identify confounding factors (e.g., lack of blinding in animal studies) .
    • Replication : Reproduce key studies with standardized protocols (NIH guidelines) and orthogonal assays (e.g., SPR for binding affinity vs. functional cellular assays) .

Q. How can enantiomeric impurities in this compound synthesis impact pharmacological outcomes, and how are these quantified?

  • Methodological Answer : Even 1% L-enantiomer contamination can skew receptor-binding assays. Use chiral derivatization gas chromatography (CD-GC) or circular dichroism spectroscopy to quantify impurities. For in vitro studies, include enantiomer controls to isolate stereospecific effects .
  • Case Study : A 2023 study found that 2% L-enantiomer in this compound reduced apoptotic activity in leukemia cells by 40%, highlighting the need for rigorous chiral validation .

Q. What computational and experimental approaches validate the role of this compound in modulating peptide-protein interactions?

  • Methodological Answer : Combine molecular docking simulations (e.g., AutoDock Vina) with surface plasmon resonance (SPR) to map binding kinetics. For experimental validation, use alanine scanning mutagenesis on target proteins to identify critical residues influenced by formyl-group interactions .
  • Data Integration : Cross-reference computational ΔG values with experimental Kd measurements, reporting deviations >10% as potential force field inaccuracies .

Methodological Best Practices

Q. How should researchers address gaps in toxicity data for this compound in preclinical studies?

  • Methodological Answer : Follow OECD Test No. 423 for acute oral toxicity screening in rodents, including histopathology of liver/kidney tissues. For chronic toxicity, use a 28-day repeated-dose study with pharmacokinetic sampling to assess metabolite accumulation .
  • Reporting : Adhere to ARRIVE 2.0 guidelines for animal studies, including sample size justification and randomization protocols .

Q. What statistical methods are appropriate for analyzing dose-dependent effects of this compound in heterogeneous cell populations?

  • Methodological Answer : Apply mixed-effects models to account for intra-experiment variability. Use Grubbs’ test to identify outliers in high-content screening data (e.g., fluorescence-based viability assays). For nonlinear responses, fit data to a four-parameter logistic curve (Hill equation) .

Ethical and Reproducibility Considerations

Q. How can researchers ensure ethical compliance when using this compound in studies involving human-derived tissues?

  • Methodological Answer : Obtain IRB approval for tissue sourcing (e.g., discarded surgical samples) and document informed consent. Include de-identification protocols and confirm absence of patient identifiers in datasets .

Q. What steps enhance the reproducibility of crystallography data for this compound co-crystallized with target enzymes?

  • Methodological Answer : Deposit raw diffraction data in public repositories (e.g., Cambridge Structural Database). Report Rmerge and I/σ(I) values to validate data quality. Use PHENIX refinement with isotropic B-factors to minimize model bias .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.